molecular formula C14H11NO4 B3017780 N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide CAS No. 2034436-27-4

N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide

Cat. No.: B3017780
CAS No.: 2034436-27-4
M. Wt: 257.245
InChI Key: DUJWHKORFFJQGO-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)furan-2-carboxamide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure features a bifuran core linked to a furan-2-carboxamide group via a methylene bridge. This hybrid architecture may confer unique bioactive and electronic properties. In scientific research, furan-2-carboxamide derivatives have demonstrated significant potential as antibiofilm agents. Studies on similar compounds show they can inhibit biofilm formation in pathogens like Pseudomonas aeruginosa by potentially acting as quorum-sensing inhibitors, possibly by targeting the LasR receptor protein and reducing the production of virulence factors such as pyocyanin and proteases . Furthermore, structurally related carboxamide compounds have exhibited promising anti-cancer activity in vitro against human cancer cell lines, including hepatocellular carcinoma and breast cancer, by inducing apoptosis and disrupting cell cycle progression . The bifuran moiety is also a valuable building block in materials science, with research exploring its incorporation into organic dyes for use in dye-sensitized solar cells (DSSCs) due to its favorable electronic characteristics . The synthesis of this compound typically involves multi-step routes, including the formation of the bifuran moiety through palladium-catalyzed cross-coupling, followed by amide bond formation with furan-2-carbonyl chloride using coupling reagents . This product is intended for research and further investigation purposes only. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction of this product into humans or animals is strictly prohibited by law.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(13-4-2-8-18-13)15-9-10-5-6-12(19-10)11-3-1-7-17-11/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJWHKORFFJQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,2’-bifuran]-5-ylmethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reactions are carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields. After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and effective coupling reagents suggests that scalable production methods could be developed based on these laboratory techniques.

Chemical Reactions Analysis

Types of Reactions: N-([2,2’-bifuran]-5-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan rings into more saturated compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Saturated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a therapeutic agent has been a focal point of research. Notably, it has been investigated for:

  • Anti-inflammatory Activity : N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Research indicates that this compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. By blocking EGFR signaling pathways, it could potentially hinder cancer cell proliferation.

Case Study: Inhibition of COX Enzymes

A study involving the synthesis of derivatives of this compound demonstrated significant COX inhibition. The synthesized compounds were evaluated using enzyme assays, showing IC50 values comparable to known anti-inflammatory drugs.

Materials Science

The incorporation of the bifuran moiety enhances the electronic properties of this compound, making it suitable for applications in materials science:

  • Organic Electronics : The compound has been explored for its ability to form organic thin films with photoconductive properties. These films could be utilized in optoelectronic devices such as solar cells and light-emitting diodes (LEDs) .

Data Table: Comparison of Photoconductive Properties

PropertyThis compoundConventional Organic Semiconductors
PhotoconductivityModerateHigh
StabilityModerateHigh
Application PotentialSolar cells, LEDsSolar cells, LEDs

Organic Synthesis

This compound serves as an important building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound can be utilized as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications through oxidation and substitution reactions.

Synthetic Pathway Example

A typical synthetic pathway involves the reaction of 2,2'-bifuran with furan-2-carboxylic acid derivatives under specific conditions to yield this compound. This process can be optimized by adjusting temperature and reaction time to improve yield and purity.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)furan-2-carboxamide involves its interaction with molecular targets through its furan rings and amide group. The furan rings can participate in π-π stacking interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues with Bifuran or Furan Cores

The following table summarizes key compounds structurally related to N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide :

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Properties Reference ID
5'-(4-Chlorophenyl)-2,2'-bifuran-5-carboxamide C₁₃H₁₀ClNO₃ 263.67 g/mol Bifuran core with 4-Cl-phenyl substitution Investigated as enzyme inhibitors
6-Methoxy-2-naphthyl-[2,2'-bithiophene]-5-carboxamide C₂₀H₁₅NO₂S₂ 373.47 g/mol Bithiophene core with naphthyl group Inhibitor studies (e.g., kinase targets)
(E)-N-(2-(3,5-Dimethoxystyryl)phenyl)furan-2-carboxamide C₂₄H₂₁NO₄ 387.43 g/mol Styryl-phenyl group with methoxy substituents Synthetic intermediate for bioactive molecules
N-([2,2'-Bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide C₁₃H₁₃N₃O₄ 275.26 g/mol Bifuran core fused with imidazolidinone Not reported (structural derivative)
Poly-N-(2-octyldodecyl)-2,2'-bifuran-3,3'-dicarboximide C₅₄H₉₇NO₄Sn₂ 1139.94 g/mol Polymeric bifuran dicarboximide with long alkyl chains Organic electronics (e.g., semiconductors)

Key Research Findings

Electronic Properties : Bifuran derivatives exhibit lower band gaps compared to thiophene analogs, enhancing their utility in optoelectronic devices .

Bioactivity vs. Toxicity : Nitro-substituted furan carboxamides (e.g., 5-nitrobenzofuran-2-carboxamides) show potent bioactivity but may incur toxicity due to nitro group metabolic activation .

Synthetic Challenges : Low yields (<20%) in palladium-catalyzed reactions highlight the need for optimized protocols for bifuran-carboxamide derivatives .

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound features a bifuran structure that enhances its stability and reactivity compared to simpler furan derivatives. The synthesis typically involves the reaction of 2-furoic acid with furfurylamine under optimized conditions, often utilizing microwave-assisted methods to improve yields.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : The compound has been shown to inhibit cyclooxygenase (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins. This action suggests potential anti-inflammatory properties.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. By blocking this pathway, it could serve as a therapeutic agent in cancer treatment.
  • Antimicrobial Properties : this compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Research indicates effective inhibition against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes the biological activity data for this compound based on available research:

Biological Activity Target Organisms/Cells MIC/IC50 Values Reference
AntibacterialStaphylococcus aureus5.64 µM
Escherichia coli8.33 µM
AnticancerMCF-7 (breast cancer cells)<10 µM
MDA-MB-468 (TNBC cells)4.03 µM
Anti-inflammatoryCOX enzymesInhibition noted

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound found it effective against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM to 22.9 µM against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's broad-spectrum activity highlights its potential as a lead for developing new antibiotics .

Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines revealed that this compound exhibited significant cytotoxicity with IC50 values below 10 µM. This suggests a promising role in cancer therapy, particularly for hormone receptor-positive breast cancers .

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